molecular formula C11H19NO3 B14017175 tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate

tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate

Cat. No.: B14017175
M. Wt: 213.27 g/mol
InChI Key: WVBHURHBQVNIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group linked to a but-3-yn-1-yloxyethyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures through various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a but-3-yn-1-yloxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its but-3-yn-1-yloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(2-but-3-ynoxyethyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-5-6-8-14-9-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)

InChI Key

WVBHURHBQVNIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.